Lactinolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

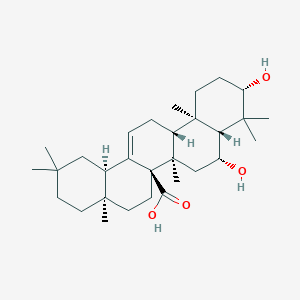

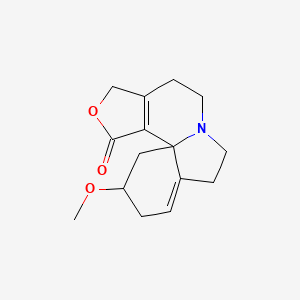

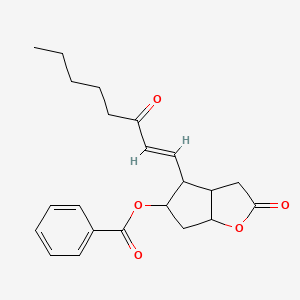

Lactinolide is a monoterpenoid that is hexahydro-1-benzofuran-2-one carrying two methyl substituents at positions 3 and 6 as well as two hydroxy substituents at positions 5 and 6 (the 3R,3aR,5S,6S,7aR-diastereomer). It has a role as a plant metabolite. It is a monoterpenoid, a member of benzofurans, a gamma-lactone and a diol.

Applications De Recherche Scientifique

Biotechnological and Industrial Applications

Lactinolide, as a component of laccases, has been extensively studied for its potential in various biotechnological and industrial processes. Laccases are known for their ability to oxidize both phenolic and non-phenolic lignin-related compounds and highly recalcitrant environmental pollutants. This makes them valuable for applications including detoxification of industrial effluents (from paper, pulp, textile, and petrochemical industries), medical diagnostics, bioremediation of herbicides, pesticides, and certain explosives in soil. They also serve as cleaning agents in water purification systems, catalysts in the manufacture of anti-cancer drugs, and ingredients in cosmetics. Furthermore, laccases can remove xenobiotic substances and produce polymeric products, positioning them as a tool for bioremediation purposes (Couto & Herrera, 2006).

Medical and Pharmaceutical Applications

In medical and pharmaceutical research, lactinolide's role is evident in the study of retinol-lactose-glycolic acid combinations for their effects on photoaged skin. This combination has demonstrated significant improvements in the appearance of photodamaged skin upon topical application (Bertin et al., 2008). Additionally, lactinolide as a part of lactose is involved in studies related to intestinal barrier function, growth, total parasitic, and specific Giardia spp infections in children, indicating its potential in health and disease studies (Lima et al., 2010).

Nanotechnology and Drug Delivery Systems

The advancements in nanotechnology have seen the utilization of lactinolide-containing compounds like poly(lactic-co-glycolic acid) (PLGA) in the development of drug delivery systems. PLGA nanotechnology has been approved by the US FDA for drug delivery, diagnostics, and various applications in clinical and basic science research, including cardiovascular disease, cancer, vaccine, and tissue engineering (Jianming Lü et al., 2009). Furthermore, the combination of PLGA microparticles and alginate hydrogel has been explored for the sustained release of retinoids to treat retinal blinding diseases (Gao et al., 2012).

Food Industry Applications

In the food industry, the potential applications of lactinolide-containing enzymes like laccase have been recognized. Laccase finds its use in bioremediation, beverage processing (wine, fruit juice, and beer), ascorbic acid determination, sugar beet pectin gelation, baking, biosensors, and improving food sensory parameters. It is considered a mild technology that could increase productivity, efficiency, and quality of food products (Minussi et al., 2002).

Anticancer and Therapeutic Applications

Lactinolide has been implicated in studies focusing on anticancer effects. Lactoferrin, a component associated with lactinolide, has been investigated for its role in inhibiting tumor growth and reducing susceptibility to cancer. The cytotoxicity of lactoferrin against various cancers occurs through different mechanisms, including cell membrane disruption, apoptosis induction, cell cycle arrest, and cell immunoreaction. This provides insights into new strategies to enhance the anticancer effects of lactoferrin and its derivatives (Zhang et al., 2014).

Propriétés

Nom du produit |

Lactinolide |

|---|---|

Formule moléculaire |

C10H16O4 |

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

(3R,3aR,5S,6S,7aR)-5,6-dihydroxy-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C10H16O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-8,11,13H,3-4H2,1-2H3/t5-,6-,7-,8+,10+/m1/s1 |

Clé InChI |

WMRLNPAAXAUOIO-BGJNVIQHSA-N |

SMILES isomérique |

C[C@@H]1[C@H]2C[C@@H]([C@@](C[C@H]2OC1=O)(C)O)O |

SMILES canonique |

CC1C2CC(C(CC2OC1=O)(C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)